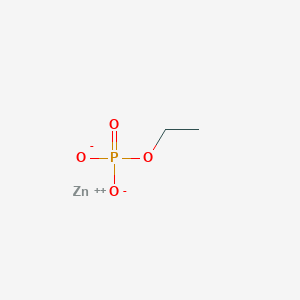
Borohydrure de benzyltriphénylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltriphenylphosphonium borohydride is a chemical compound with the molecular formula C25H22P·BH4 and a molecular weight of 368.27. It is known for its role as a selective and versatile reducing agent, particularly useful in the reduction of imines, enamines, and the reductive amination of aldehydes .
Applications De Recherche Scientifique
Benzyltriphenylphosphonium borohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology and Medicine:
Industry: The compound’s reducing properties make it valuable in industrial processes that require selective reduction of specific functional groups.
Mécanisme D'action
Target of Action
Benzyltriphenylphosphonium borohydride is primarily used as a reducing agent in organic synthesis . Its primary targets are various organic compounds, particularly those containing carbonyl groups, imines, and enamines .
Mode of Action
The compound acts as a nucleophilic reducing agent . It donates a hydride ion (H-) to suitable functional groups in the target molecules . This nucleophilic attack results in the reduction of the target molecule . In the case of benzyltriphenylphosphonium salts, they can act as alkyl radical precursors under photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds .
Biochemical Pathways
The specific biochemical pathways affected by benzyltriphenylphosphonium borohydride would depend on the specific target molecules being reduced. The general mechanism involves the transfer of a hydride ion to the target molecule, altering its oxidation state and potentially affecting downstream biochemical reactions .
Result of Action
The primary result of benzyltriphenylphosphonium borohydride’s action is the reduction of target molecules, which can lead to the formation of new compounds . For example, it has been used for the reduction of imines and enamines, and for the reductive amination of aldehydes .
Action Environment
The action of benzyltriphenylphosphonium borohydride can be influenced by various environmental factors. For instance, the presence of water can lead to the release of flammable gas . The compound is also sensitive to air and moisture, suggesting that it should be handled under inert gas and protected from moisture . The reaction conditions, such as temperature and solvent, can also impact the compound’s reactivity and the yield of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium borohydride is typically synthesized from benzyltriphenylphosphonium chloride and sodium borohydride. The reaction involves generating the compound as a white solid . Another method involves the preparation of (substituted)-benzyltriphenylphosphonium bromide salts using microwave irradiation from substituted-benzylhalides and triphenylphosphine in the presence of THF at 60°C for 30 minutes, yielding 87-98% .
Industrial Production Methods: While specific industrial production methods for benzyltriphenylphosphonium borohydride are not extensively documented, the use of microwave irradiation for the preparation of related compounds suggests potential for scalable and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyltriphenylphosphonium borohydride primarily undergoes reduction reactions. It is particularly effective in the reduction of imines and enamines, as well as the reductive amination of aldehydes .
Common Reagents and Conditions: The compound is often used in methanol as a solvent. Common reagents include imines, enamines, and aldehydes .
Major Products Formed: The major products formed from these reactions include reduced imines and enamines, as well as amines from the reductive amination of aldehydes .
Comparaison Avec Des Composés Similaires
Benzyltriphenylphosphonium chloride: Used in the synthesis of various organic compounds and as a phase-transfer catalyst.
Benzyltriphenylphosphonium bromide: Similar in structure and used in related synthetic applications.
Uniqueness: Benzyltriphenylphosphonium borohydride is unique due to its specific reducing capabilities, particularly in the reduction of imines, enamines, and aldehydes. Its versatility and selectivity make it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
18117-29-8 |
|---|---|
Formule moléculaire |
C25H26BP |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;boranuide |
InChI |
InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1 |
Clé InChI |
YLNTXORZGRIABB-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)








![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)



